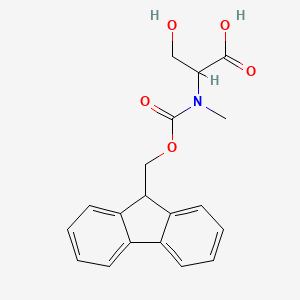![molecular formula C10H14N5Na2O9P B12303646 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of guanosine monophosphate, which is a nucleotide composed of guanine, ribose, and a phosphate group. This compound is commonly used in biochemical research and has significant applications in molecular biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanosine 5’-phosphate disodium salt hydrate typically involves the phosphorylation of guanosine. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic phosphorylation of guanosine using guanylate kinase in the presence of adenosine triphosphate. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of 37°C.
Industrial Production Methods: Industrial production of guanosine 5’-phosphate disodium salt hydrate often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce guanosine monophosphate, which is then isolated and converted to its disodium salt form. The fermentation broth is typically subjected to filtration, concentration, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: Guanosine 5’-phosphate disodium salt hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form guanosine 5’-diphosphate or guanosine 5’-triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiol compounds. These reactions are usually performed in aqueous or organic solvents at room temperature.
Major Products:
Oxidation: Guanosine 5’-diphosphate, guanosine 5’-triphosphate.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: It plays a role in signal transduction pathways and is involved in the regulation of various cellular processes.
Medicine: It is used in the study of metabolic pathways and the development of antiviral and anticancer drugs.
Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceutical formulations.
作用機序
The mechanism of action of guanosine 5’-phosphate disodium salt hydrate involves its role as a nucleotide in various biochemical pathways. It acts as a substrate for enzymes such as guanylate cyclase and guanylate kinase, which are involved in the synthesis of cyclic guanosine monophosphate and guanosine diphosphate, respectively. These molecules play critical roles in signal transduction, energy transfer, and cellular regulation.
Molecular Targets and Pathways:
Guanylate Cyclase: Converts guanosine 5’-phosphate to cyclic guanosine monophosphate, which acts as a second messenger in various signaling pathways.
Guanylate Kinase: Converts guanosine 5’-phosphate to guanosine diphosphate, which is involved in nucleotide metabolism and energy transfer.
類似化合物との比較
- Guanosine 5’-diphosphate disodium salt hydrate
- Guanosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-phosphate disodium salt hydrate
Uniqueness: Guanosine 5’-phosphate disodium salt hydrate is unique in its specific role as a monophosphate nucleotide. While guanosine 5’-diphosphate and guanosine 5’-triphosphate are involved in more complex biochemical processes, guanosine 5’-phosphate serves as a fundamental building block in nucleotide synthesis and metabolism. Its simplicity and versatility make it a valuable tool in various research applications.
特性
分子式 |
C10H14N5Na2O9P |
|---|---|
分子量 |
425.20 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2/t3-,4?,5-,6-,9-;;;/m1.../s1 |
InChIキー |
LAUMXEFZKNJLIR-RECCOLBKSA-L |
異性体SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
正規SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
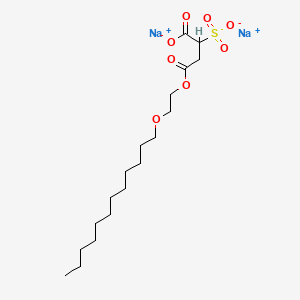

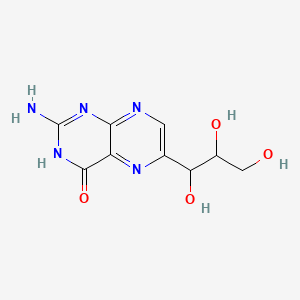
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
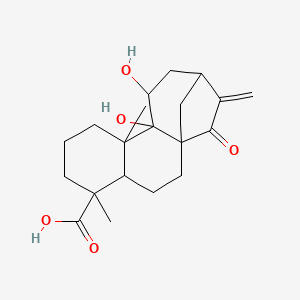
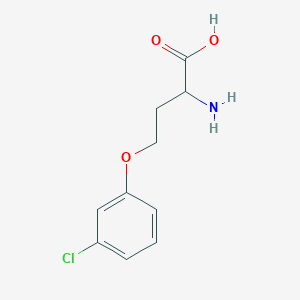
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

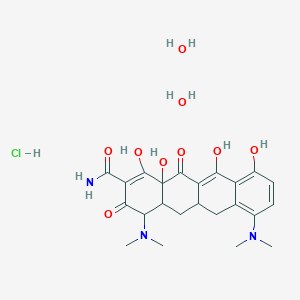
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
